PF-05198007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H12ClF4N5O3S2 |

|---|---|

Molecular Weight |

533.9 g/mol |

IUPAC Name |

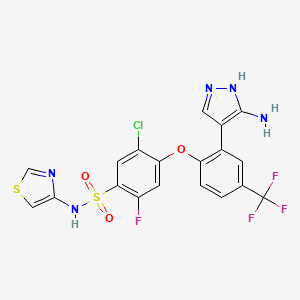

4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |

InChI Key |

QCDLGAPJZJODRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F |

Origin of Product |

United States |

Foundational & Exploratory

PF-05198007: A Technical Guide to its Mechanism of Action as a Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key mediator of pain signaling, and its inhibition represents a promising therapeutic strategy for the treatment of various pain states. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its selectivity profile, its effects on neuronal excitability, and its efficacy in preclinical models of pain. Detailed experimental protocols and data are presented to support a comprehensive understanding of this compound's pharmacological properties.

Introduction

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Genetic studies in humans have unequivocally linked Nav1.7 to pain perception. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals are unable to feel physical pain.[1] Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes.[1] These findings have established Nav1.7 as a critical node in the pain pathway, making it a highly attractive target for the development of novel analgesics.

This compound is an arylsulfonamide compound that has been identified as a potent and selective inhibitor of Nav1.7.[2] This guide details its mechanism of action, providing quantitative data on its potency and selectivity, and describes the key experiments that have elucidated its effects on nociceptor function.

Potency and Selectivity

The inhibitory activity of this compound has been characterized using electrophysiological techniques on various cloned rodent and human Nav channel subtypes expressed in heterologous systems.

Quantitative Data

The potency of this compound and its closely related analog, PF-05089771, has been assessed against a panel of voltage-gated sodium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below. This compound exhibits a nearly identical pharmacological selectivity profile to PF-05089771, with only marginal differences in potency.[3]

Table 1: Inhibitory Potency of this compound against Mouse Nav Channels [1]

| Channel Subtype | IC50 (nM) | Hill Slope |

| mNav1.1 | 174 | 0.7 |

| mNav1.6 | 149 | 1.5 |

| mNav1.7 | 5.2 | 1.1 |

Table 2: Inhibitory Potency of PF-05089771 against Human Nav Channels [1]

| Channel Subtype | IC50 (nM) | Hill Slope |

| hNav1.1 | 180 | 1.1 |

| hNav1.2 | 84 | 1.0 |

| hNav1.3 | 290 | 1.0 |

| hNav1.4 | 1200 | 1.0 |

| hNav1.5 | >30,000 | - |

| hNav1.6 | 160 | 1.1 |

| hNav1.7 | 11 | 1.1 |

| hNav1.8 | >30,000 | - |

Mechanism of Action on Neuronal Excitability

This compound modulates the excitability of sensory neurons by directly inhibiting Nav1.7 channels, which play a crucial role in setting the threshold for action potential firing.

Effects on Action Potential Properties

Current-clamp recordings from mouse dorsal root ganglion (DRG) neurons have demonstrated the significant impact of this compound on action potential generation.[1]

Table 3: Effect of this compound (30 nM) on Action Potential Parameters in Mouse DRG Neurons [1]

| Parameter | Control | This compound | % Change |

| Rheobase (pA) | 48.1 ± 9.4 | 88.1 ± 18.1 | +83.1% |

| Voltage Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | +18.0% (Depolarization) |

| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | -12.3% |

| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | -37.2% |

These data indicate that by inhibiting Nav1.7, this compound increases the amount of current required to elicit an action potential (rheobase), makes the voltage threshold for firing more positive (depolarized), and reduces the amplitude and rate of depolarization of the action potential.[1]

Signaling Pathway

The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the point of intervention for this compound.

Caption: Role of Nav1.7 in nociception and inhibition by this compound.

In Vivo Efficacy

The analgesic potential of this compound has been demonstrated in a preclinical model of neurogenic inflammation.

Capsaicin-Induced Flare Model

Topical application of capsaicin (B1668287) to the skin activates TRPV1 receptors on nociceptors, leading to a localized neurogenic inflammatory response known as "flare," which is characterized by vasodilation. This response is dependent on the propagation of action potentials from the site of stimulation.

In a study using wild-type mice, oral administration of this compound significantly reduced the capsaicin-induced flare response.[4]

Table 4: Effect of this compound on Capsaicin-Induced Flare in Mice [4]

| Treatment | Dose (mg/kg, p.o.) | Area Under the Curve (AUC) of Flare Response | % Inhibition |

| Vehicle | - | 4930 ± 751 | - |

| This compound | 1 | 1967 ± 472 | 60.1% |

| This compound | 10 | 2265 ± 382 | 54.1% |

This demonstrates that by inhibiting Nav1.7, this compound can effectively suppress nociceptor activity in an in vivo setting.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording sodium currents from HEK293 cells stably expressing Nav channel subtypes or from dissociated DRG neurons.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

-

Cell Culture: HEK293 cells stably expressing the Nav channel of interest or primary DRG neurons are cultured under standard conditions.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To elicit currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).

-

For assessing state-dependent inhibition, a pre-pulse to the half-inactivation potential of the channel is applied before the test pulse.

-

-

Data Analysis: Peak sodium currents are measured before and after the application of this compound at various concentrations. Concentration-response curves are fitted with a Hill equation to determine IC50 values.

Capsaicin-Induced Flare Model in Mice

This protocol describes a method to assess the in vivo efficacy of this compound in a model of neurogenic inflammation.

Caption: Experimental workflow for the capsaicin-induced flare model.

-

Animals: Adult male C57BL/6J mice are used.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally at doses of 1 and 10 mg/kg.

-

Capsaicin Challenge: A solution of 0.1% capsaicin is injected intradermally into the plantar surface of the hind paw.

-

Flare Measurement: The area of vasodilation (flare) is measured at regular intervals for up to 60 minutes post-capsaicin injection using a non-invasive imaging technique such as laser Doppler imaging.

-

Data Analysis: The total flare response over time is quantified by calculating the area under the curve (AUC). The percentage of inhibition by this compound is calculated relative to the vehicle-treated group.

Conclusion

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its mechanism of action involves the direct blockade of Nav1.7 channels, leading to a reduction in the excitability of nociceptive sensory neurons. This has been demonstrated through its effects on action potential parameters in vitro and its ability to reduce neurogenic inflammation in vivo. The data presented in this guide support the continued investigation of selective Nav1.7 inhibitors as a promising therapeutic approach for the treatment of pain.

References

- 1. nanion.de [nanion.de]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

An In-Depth Technical Guide to PF-05198007: A Selective Nav1.7 Inhibitor

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of neuronal excitability.[2][3] Genetic studies in humans have solidified Nav1.7's role as a major contributor to pain signaling; loss-of-function mutations result in a congenital indifference to pain, while gain-of-function mutations are linked to severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder.[3][4] These findings have made Nav1.7 a highly validated and compelling target for the development of novel, non-opioid analgesics.[4][5]

This compound is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7 channel.[6] Developed as a preclinical research tool, it shares a nearly identical pharmacological profile with the clinical candidate PF-05089771.[7][8] Its high selectivity allows for the precise interrogation of Nav1.7's function in nociceptive pathways, from action potential initiation in peripheral neurons to neurotransmitter release in the spinal cord.[7][9] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and visualizing its mechanism and relevant biological pathways.

Mechanism of Action

This compound, like other arylsulfonamide inhibitors, exhibits a state-dependent mechanism of action. It preferentially binds to the Nav1.7 channel when it is in an inactivated state.[10] The binding site is located on the fourth voltage-sensing domain (VSD4) of the channel's α-subunit.[10][11] By binding to this site, this compound stabilizes the inactivated conformation of the channel, thereby inhibiting the influx of sodium ions that is necessary for the propagation of an action potential.[11] This potent and selective inhibition of Nav1.7 effectively dampens the excitability of nociceptive neurons.

References

- 1. physoc.org [physoc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of PF-05198007 on Synaptic Transmission in the Dorsal Horn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, has emerged as a significant tool in the study of nociception. Human genetic studies have unequivocally linked Nav1.7 to pain sensation, with loss-of-function mutations leading to congenital insensitivity to pain and gain-of-function mutations resulting in chronic pain syndromes.[1] This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effects on synaptic transmission within the dorsal horn of the spinal cord, a critical relay center for pain signaling. The document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pain and analgesia.

Introduction: The Role of Nav1.7 in Nociception

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and their terminals within the dorsal horn.[1] Its biophysical properties, including a low threshold for activation and slow closed-state inactivation, position it as a key amplifier of subthreshold depolarizations, thereby setting the gain for action potential generation in response to noxious stimuli.[1] this compound is an arylsulfonamide compound that acts as a potent and selective inhibitor of Nav1.7, making it an invaluable pharmacological tool to dissect the precise role of this channel in pain pathways.[1]

Impact of this compound on Excitatory Synaptic Transmission

Preclinical studies utilizing electrophysiological recordings from spinal cord slices have demonstrated that this compound significantly modulates excitatory synaptic transmission in the dorsal horn. By inhibiting Nav1.7 channels located on the presynaptic terminals of primary afferent nociceptors, this compound reduces the release of excitatory neurotransmitters, primarily glutamate (B1630785), onto second-order neurons.

Quantitative Data on Excitatory Postsynaptic Currents (EPSCs)

The primary effect of this compound on synaptic transmission is a reduction in the amplitude of evoked excitatory postsynaptic currents (EPSCs) in dorsal horn neurons. This indicates a presynaptic mechanism of action, where the inhibition of Nav1.7 channels on the central terminals of DRG neurons curtails the influx of sodium ions necessary for action potential propagation and subsequent neurotransmitter release.

| Parameter | Treatment | Effect | Reference |

| Evoked EPSC Amplitude | This compound | Significant reduction | Alexandrou et al., 2016 |

| Synaptically Evoked Action Potentials | This compound | Abolished | Alexandrou et al., 2016 |

Signaling Pathway: Inhibition of Presynaptic Neurotransmitter Release

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on excitatory synaptic transmission in the dorsal horn.

Impact on Inhibitory Synaptic Transmission

Currently, there is a lack of specific published data on the direct effects of this compound on inhibitory postsynaptic currents (IPSCs) in the dorsal horn. While Nav1.7 is predominantly expressed in excitatory primary afferents, its potential influence on local inhibitory interneurons within the dorsal horn, either directly or indirectly, remains an area for further investigation. Understanding the complete impact of this compound on the excitatory-inhibitory balance in the dorsal horn is crucial for a comprehensive assessment of its therapeutic potential.

Experimental Protocols

The following section details the typical experimental methodologies used to assess the impact of this compound on synaptic transmission in the dorsal horn.

Spinal Cord Slice Preparation

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Anesthesia and Perfusion: Animals are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) to ensure neuronal viability.

-

Dissection: The spinal column is rapidly excised and the lumbar spinal cord is carefully dissected out in ice-cold aCSF.

-

Slicing: Transverse slices (300-400 µm thick) of the lumbar spinal cord are prepared using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least one hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Setup: Spinal cord slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

-

Neuron Identification: Dorsal horn neurons, typically in the superficial laminae (I and II), are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording Pipettes: Borosilicate glass pipettes (3-6 MΩ) are filled with an internal solution containing a potassium-based salt (e.g., K-gluconate) and other reagents to maintain cellular function and allow for the recording of postsynaptic currents.

-

Recording Configuration: Whole-cell patch-clamp recordings are established from visually identified dorsal horn neurons.

-

Data Acquisition:

-

Evoked EPSCs (eEPSCs): A stimulating electrode is placed in the dorsal root entry zone to electrically stimulate primary afferent fibers. Synaptic responses are recorded in voltage-clamp mode at a holding potential of -70 mV.

-

Drug Application: this compound is bath-applied to the spinal cord slice at a known concentration.

-

Data Analysis: The amplitude, frequency, and kinetics of EPSCs are analyzed before and after drug application to determine the effect of this compound.

-

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on dorsal horn synaptic transmission.

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for elucidating the role of Nav1.7 in nociceptive signaling. The available evidence strongly indicates that this compound attenuates excitatory synaptic transmission in the dorsal horn by inhibiting presynaptic Nav1.7 channels on primary afferent terminals. This leads to a reduction in glutamate release and a subsequent decrease in the excitability of second-order pain-transmitting neurons.

Future research should focus on several key areas:

-

Investigating the effects on inhibitory circuits: A thorough examination of this compound's impact on GABAergic and glycinergic neurotransmission is essential for a complete understanding of its modulatory role in the dorsal horn.

-

In vivo studies: While slice electrophysiology provides valuable mechanistic insights, in vivo studies are necessary to confirm these findings in a more physiologically relevant context and to assess the overall analgesic efficacy of Nav1.7 inhibition at the spinal level.

-

Chronic pain models: Evaluating the effects of this compound in animal models of chronic inflammatory and neuropathic pain will be crucial to determine its potential as a therapeutic agent for these debilitating conditions.

By addressing these knowledge gaps, the scientific community can further refine our understanding of Nav1.7's contribution to pain and advance the development of novel and effective analgesics.

References

The Selective Nav1.7 Inhibitor PF-05198007: A Technical Guide to its Modulation of Peripheral Neuropeptide Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-05198007, a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally identified Nav1.7 as a critical component in pain sensation, making it a prime target for the development of novel analgesics.[1] this compound has been instrumental as a preclinical tool for dissecting the precise role of Nav1.7 in nociceptor physiology.[2] This document details the modulatory effects of this compound on peripheral neuropeptide release, supported by quantitative data, comprehensive experimental protocols, and illustrative diagrams of the underlying signaling pathways and workflows. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its utility in pain research.

Core Mechanism of Action: Selective Inhibition of Nav1.7

This compound is an arylsulfonamide that functions as a potent and selective inhibitor of the Nav1.7 sodium channel.[3][4] Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][5] By selectively blocking Nav1.7, this compound effectively dampens the excitability of these sensory neurons, thereby reducing the transmission of pain signals.[1]

Signaling Pathway of Nociceptor Activation and Neuropeptide Release

The following diagram illustrates the signaling pathway leading to neuropeptide release from peripheral nociceptor terminals and the inhibitory effect of this compound.

Caption: Signaling pathway of peripheral neuropeptide release and its inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound in modulating neuronal activity and peripheral neuropeptide release.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | IC₅₀ (nM) | Hill Slope | Species |

| Mouse Nav1.7 | 5.2 | 1.1 | Mouse |

| Mouse Nav1.6 | 149 | 1.5 | Mouse |

| Mouse Nav1.1 | 174 | 0.7 | Mouse |

| Data sourced from Alexandrou et al. (2016)[1] |

Table 2: Effect of this compound on Action Potential Properties in Mouse DRG Neurons

| Parameter | Control | This compound (30 nM) | P-value |

| Action Potential Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | < 0.01 |

| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | < 0.05 |

| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | < 0.01 |

| Rheobase (pA) | 173 ± 37 | 239 ± 47 | < 0.01 |

| Data represents mean ± SEM, sourced from Alexandrou et al. (2016)[1] |

Table 3: In Vivo Efficacy of this compound on Capsaicin-Induced Flare Response in Mice

| Treatment Group | Dose (mg/kg, oral) | Area Under the Curve (AUC) | P-value |

| Vehicle | - | 4930 ± 751 | - |

| This compound | 1 | 1967 ± 472 | < 0.05 |

| This compound | 10 | 2265 ± 382 | < 0.05 |

| The flare response is an indicator of peripheral neuropeptide release. Data represents mean ± SEM, sourced from Alexandrou et al. (2016)[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology on Dissociated DRG Neurons

This protocol is for recording sodium currents and action potentials from isolated mouse dorsal root ganglion (DRG) neurons.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology on DRG neurons.

Detailed Steps:

-

Neuron Dissociation: Dorsal root ganglia are dissected from adult mice and subjected to enzymatic digestion (e.g., with collagenase and papain) followed by mechanical trituration to obtain a single-cell suspension.

-

Cell Plating: Dissociated neurons are plated onto coverslips coated with poly-D-lysine and laminin (B1169045) and incubated for 2-24 hours before recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To isolate TTX-sensitive sodium currents, a Nav1.8 blocker such as A-803467 (1 µM) can be added.[1][2]

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

For voltage-clamp recordings of sodium currents, cells are held at -80 mV, and currents are evoked by depolarizing voltage steps.

-

For current-clamp recordings of action potentials, single action potentials are evoked by injecting suprathreshold current steps.

-

-

Drug Application: this compound is applied via the bath perfusion system at the desired concentration (e.g., 30 nM).

-

Data Analysis: Changes in current amplitude, action potential threshold, amplitude, and upstroke slope are measured and compared before and after drug application.

In Vivo Capsaicin-Induced Flare Response Assay

This assay measures neurogenic inflammation in the skin, which is a direct consequence of peripheral neuropeptide release from sensory nerve terminals.[6]

Experimental Workflow:

Caption: Workflow for the in vivo capsaicin-induced flare response assay.

Detailed Steps:

-

Animal Model: Adult male C57Bl/6J wild-type mice are used.[3]

-

Drug Administration: this compound (1 or 10 mg/kg) or vehicle is administered orally.[3]

-

Capsaicin Application: After a set period (e.g., 1 hour) to allow for drug absorption, a solution of capsaicin (0.1%) is applied topically to the plantar surface of the mouse hind paw.

-

Flare Measurement: The resulting flare (vasodilation) is quantified by measuring changes in blood flow using a laser Doppler imager.

-

Data Analysis: The total flare response over a defined period (e.g., 55 minutes) is calculated as the area under the curve (AUC) and compared between drug-treated and vehicle-treated groups.[6]

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the Nav1.7 channel in pain pathways. Its high potency and selectivity for Nav1.7 have enabled researchers to confirm the channel's contribution to nociceptor excitability and peripheral neuropeptide release. The data and protocols presented in this guide demonstrate that inhibition of Nav1.7 by this compound leads to a significant reduction in neuronal firing and a corresponding decrease in neurogenic inflammation. These findings underscore the therapeutic potential of selective Nav1.7 inhibitors for the treatment of pain and provide a solid foundation for further research and development in this area.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 3. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel | springermedizin.de [springermedizin.de]

- 4. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. nanion.de [nanion.de]

The Pharmacodynamic Profile of PF-05198007: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] As a preclinical tool compound, it has been instrumental in elucidating the role of Nav1.7 in nociception and pain signaling.[2][3] This document provides a comprehensive overview of the pharmacodynamic profile of this compound, including its mechanism of action, selectivity, and effects on neuronal excitability, supported by quantitative data and detailed experimental protocols.

Mechanism of Action and Selectivity

This compound is an arylsulfonamide that exhibits high affinity for the Nav1.7 channel.[1][2] Its mechanism of action involves state-dependent binding, showing significantly higher potency for the inactivated state of the channel over the resting state. This property contributes to its selectivity and potential for a favorable therapeutic window.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified using patch-clamp electrophysiology on recombinantly expressed mouse Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective inhibition of Nav1.7.

| Target Channel | IC50 (nM) | Hill Slope | Species |

| Nav1.7 | 5.2 | 1.1 | Mouse |

| Nav1.6 | 149 | 1.5 | Mouse |

| Nav1.1 | 174 | 0.7 | Mouse |

Data sourced from patch-clamp analysis of recombinantly expressed mouse Nav channels.[2]

It is important to note that this compound is structurally and pharmacodynamically similar to the clinical candidate PF-05089771.[1] Data for PF-05089771 shows over 1000-fold selectivity for human Nav1.7 over the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8, which are critical for cardiac and neuronal function, respectively.[2]

Effects on Nociceptor Electrophysiology

This compound has been demonstrated to modulate the excitability of dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission.

Impact on Action Potential Properties

In current-clamp recordings of small-diameter mouse DRG neurons, this compound (30 nM) produced the following effects:

| Action Potential Parameter | Effect of this compound |

| Rheobase | Significantly increased |

| Voltage Threshold | Depolarized (less negative) |

| Spike Amplitude | Reduced |

| Upstroke Slope | Reduced |

These findings indicate that by inhibiting Nav1.7, this compound raises the threshold for action potential initiation and slows the rate of depolarization, thereby dampening neuronal excitability.[2]

In Vivo Pharmacodynamics

The analgesic potential of this compound has been assessed in preclinical models of pain.

Capsaicin-Induced Flare Response

Oral administration of this compound has been shown to reduce the neurogenic inflammatory response induced by topical capsaicin (B1668287) in mice. This model assesses the release of pro-inflammatory neuropeptides from sensory nerve endings.

| Dose (mg/kg, p.o.) | Reduction in Flare Response |

| 1 | Significant |

| 10 | Significant |

This effect was observed in wild-type mice but not in mice with a conditional knockout of Nav1.7 in nociceptors, confirming the on-target activity of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-response relationship and IC50 values of this compound against various Nav channel subtypes.

Cell Lines: HEK293 cells stably expressing the mouse Nav channel of interest (e.g., Nav1.7, Nav1.6, Nav1.1).

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To assess the effect on the inactivated state, a pre-pulse to the empirically determined half-inactivation voltage for each channel is applied.

-

A test pulse to 0 mV is then delivered to elicit sodium currents.

-

Currents are recorded before and after the application of increasing concentrations of this compound.

Data Analysis:

-

The peak inward current at each concentration is measured.

-

Data are normalized to the control (vehicle) response.

-

Concentration-response curves are fitted with a Hill equation to determine the IC50 and Hill slope.

Current-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons

Objective: To evaluate the effect of this compound on the action potential firing properties of nociceptive neurons.

Preparation: Acutely dissociated small-diameter DRG neurons from mice.

Recording Configuration: Whole-cell current-clamp.

Protocol:

-

A stable whole-cell recording is established.

-

A series of depolarizing current steps of increasing amplitude are injected to determine the rheobase (the minimum current required to elicit an action potential).

-

Action potentials are evoked by injecting a current step of approximately 1.3 times the rheobase.

-

Action potential parameters (voltage threshold, peak amplitude, upstroke slope) are measured before and after the application of 30 nM this compound.

Capsaicin-Induced Flare Response in Mice

Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.

Animals: Wild-type mice.

Procedure:

-

Mice are orally administered with vehicle or this compound (1 or 10 mg/kg).

-

After a predetermined time for drug absorption, a solution of capsaicin (e.g., 0.1% or 1%) is applied topically to the plantar surface of the hind paw.

-

The resulting flare (vasodilation) is quantified using techniques such as laser Doppler imaging.

-

The area of the flare is measured over time and compared between vehicle- and drug-treated groups.

Visualizations

Signaling Pathway: Role of Nav1.7 in Nociceptor Activation

Caption: Role of Nav1.7 in nociceptor signaling and its inhibition by this compound.

Experimental Workflow: Capsaicin-Induced Flare Response

Caption: Workflow for the in vivo capsaicin-induced flare response experiment.

Logical Relationship: Effect of this compound on Action Potential

Caption: Logical flow of this compound's effect on neuronal action potentials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

PF-05198007: A Technical Guide to its Structural and Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] As an arylsulfonamide, its development as a preclinical tool compound has been instrumental in elucidating the role of Nav1.7 in nociceptor physiology.[1] This technical guide provides a comprehensive overview of the structural and functional properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Structural Properties

This compound is chemically identified as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide.[1] It is a member of the arylsulfonamide class of compounds, which are known to act as inhibitors of Nav channels.[1]

| Property | Value |

| Chemical Name | 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide[1] |

| Molecular Formula | C19H12ClF4N5O3S2[2] |

| Molecular Weight | 533.91 g/mol [2] |

| CAS Number | 1235406-19-5[3] |

| Class | Arylsulfonamide[1] |

Functional Properties: Nav1.7 Inhibition

This compound is a potent and selective inhibitor of the Nav1.7 channel, demonstrating significantly higher affinity for Nav1.7 compared to other Nav subtypes.[1] This selectivity is crucial for its utility as a research tool to isolate the specific contributions of Nav1.7 in neuronal signaling.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified using electrophysiological assays on recombinantly expressed mouse Nav channels.[1]

| Channel Subtype | IC50 (nM) | Hill Slope |

| mNav1.7 | 5.2 | 1.1 |

| mNav1.6 | 149 | 1.5 |

| mNav1.1 | 174 | 0.7 |

| Data from Alexandrou et al. (2016)[1] |

Mechanism of Action

This compound exhibits a state-dependent block of Nav1.7 channels, preferentially binding to the inactivated state of the channel.[1] This mechanism involves interaction with the voltage-sensing domain (VSD) of domain IV (VSD4) of the Nav1.7 channel.[1] By stabilizing the channel in a non-conducting conformation, this compound effectively reduces the population of channels available to open upon depolarization.[4]

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Target of PF-05198007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor that has been instrumental as a preclinical tool compound for investigating the role of a key player in pain signaling. Developed by Pfizer, this small molecule has a similar pharmacodynamic profile to the clinical candidate PF-05089771.[1][2] Its high selectivity allows for the precise interrogation of its molecular target's function in nociception, making it a valuable asset in the development of novel analgesics. This guide provides an in-depth overview of the molecular target of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Molecular Target: Voltage-Gated Sodium Channel Nav1.7

The primary molecular target of this compound is the voltage-gated sodium channel, subtype 1.7 (Nav1.7).[1][3][4] Nav1.7 is a protein that plays a crucial role in the transmission of pain signals. It is encoded by the SCN9A gene and is preferentially expressed in peripheral sensory neurons, including nociceptors, which are specialized neurons that detect painful stimuli.[5]

The critical role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain, where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations result in debilitating chronic pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. This strong genetic validation underscores Nav1.7 as a significant target for analgesic drug development.

Mechanism of Action

This compound acts as a state-dependent inhibitor of the Nav1.7 channel. This means its inhibitory activity is dependent on the conformational state of the channel. Specifically, this compound preferentially binds to the inactivated state of the Nav1.7 channel. By stabilizing the channel in this non-conducting state, the compound prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This ultimately dampens the transmission of pain signals from the periphery to the central nervous system. The binding site for this compound and its analogue, PF-05089771, is thought to be on the voltage-sensing domain (VSD) of the channel.[6][7]

Quantitative Data

The potency and selectivity of this compound have been characterized through various electrophysiological assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound against Mouse Nav Channels

| Channel Subtype | IC50 (nM) | Hill Slope |

| Nav1.7 | 5.2 | 1.1 |

| Nav1.6 | 149 | 1.5 |

| Nav1.1 | 174 | 0.7 |

Data from whole-cell patch-clamp experiments on recombinantly expressed mouse sodium channels.[4]

Table 2: In Vivo Efficacy of this compound in a Capsaicin-Induced Flare Model

| Animal Model | Treatment | Dosage (mg/kg, oral) | Area Under the Curve (AUC) |

| Wild-Type Mice | Vehicle | - | 4930 ± 751 |

| Wild-Type Mice | This compound | 1 | 1967 ± 472 |

| Wild-Type Mice | This compound | 10 | 2265 ± 382 |

Data represents the mean ± SEM for the flare response to capsaicin (B1668287) over a 55-minute observation period.[1][7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.

Caption: Nociceptive signaling pathway and inhibition by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibitory effect of this compound on Nav1.7 and other Nav channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the specific human or mouse Nav channel subtype of interest are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber mounted on an inverted microscope and perfused with an extracellular solution.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an intracellular solution.

-

A voltage protocol is applied to the cell membrane to elicit sodium currents. To assess state-dependent inhibition, the holding potential is set to the empirically determined half-inactivation voltage for each cell.[8]

-

A baseline sodium current is established before the application of this compound.

-

-

Compound Application: this compound is prepared in a stock solution (e.g., 10 mM in DMSO) and diluted to various final concentrations in the extracellular solution.[8] The different concentrations are perfused over the cell.

-

Data Analysis:

-

The peak sodium current is measured before and after the application of each concentration of the compound.

-

The percentage of inhibition is calculated for each concentration.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

-

The IC50 value (the concentration at which 50% of the current is inhibited) and the Hill slope are determined by fitting the data to a logistical equation.

-

In Vivo Capsaicin-Induced Flare Assay

Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.

Methodology:

-

Animal Model: Adult male C57Bl/6J wild-type mice are used.[9]

-

Compound Administration: this compound is administered orally at doses of 1 mg/kg and 10 mg/kg.[9] A control group receives the vehicle.

-

Capsaicin Application: A solution of capsaicin (e.g., 0.1%) is applied topically to a defined area of the skin to induce a flare response.[7]

-

Flare Measurement: Skin blood flow, indicative of the flare response, is measured using techniques such as laser Doppler imaging.[7] Measurements are taken before and at multiple time points after capsaicin application.

-

Data Analysis:

-

The area under the curve (AUC) for the blood flow response over time is calculated for each animal.

-

Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the vehicle-treated group and the this compound-treated groups to determine if the compound significantly reduces the capsaicin-induced flare.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo capsaicin-induced flare assay.

Caption: Workflow for the in vivo capsaicin-induced flare assay.

Conclusion

This compound is a highly selective and potent inhibitor of the voltage-gated sodium channel Nav1.7. Its utility as a preclinical tool compound has been pivotal in elucidating the role of Nav1.7 in nociceptive signaling. By preferentially binding to the inactivated state of the channel, this compound effectively blocks the propagation of pain signals. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in targeting Nav1.7. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound or similar compounds to further explore the intricacies of pain pathways and develop novel analgesic therapies.

References

- 1. pnas.org [pnas.org]

- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. PF-5198007 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Research on PF-05198007: A Technical Guide for Pain Studies

Introduction: The voltage-gated sodium channel Nav1.7 has been identified as a critical molecular determinant of pain sensation in humans, primarily through genetic studies of individuals with rare pain disorders. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations are linked to chronic pain syndromes.[1][2][3] This strong genetic validation has positioned Nav1.7 as a promising, non-opioid target for the development of novel analgesics. PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7 channel, developed as a preclinical tool compound to investigate the role of Nav1.7 in nociceptor physiology and pain signaling.[3][4] This document provides an in-depth technical overview of the preclinical research on this compound in the context of pain studies.

Mechanism of Action

This compound is an arylsulfonamide that selectively inhibits the Nav1.7 sodium channel.[1][2][4] It shares a nearly identical pharmacological selectivity profile with the clinical candidate PF-05089771.[3][5] These compounds achieve their high potency and selectivity through a state-dependent interaction with the channel, binding with high affinity to the channel's inactivated state.[6][7] Their binding site is located on the voltage-sensor domain (VSD) of Domain IV, which is distinct from the pore-binding site of local anesthetics.[5][6][7] By stabilizing the non-conducting, inactivated conformation of the channel, this compound effectively reduces the excitability of nociceptive neurons.[6]

Data Presentation

Quantitative Pharmacology and Electrophysiology

The preclinical evaluation of this compound has demonstrated its potent and selective activity in vitro. Due to its status as a preclinical tool compound, much of the detailed selectivity data is reported for its structurally related clinical counterpart, PF-05089771, which has an identical selectivity profile.[3][5]

| Parameter | Channel | IC50 (nM) | Selectivity vs. hNav1.7 | Reference |

| Potency | hNav1.7 | 11 ± 1.3 | - | [5] |

| Selectivity | hNav1.1 | 5,600 | ~509-fold | [5] |

| hNav1.2 | 1,100 | ~100-fold | [5] | |

| hNav1.3 | 2,700 | ~245-fold | [5] | |

| hNav1.4 | 10,000 | ~909-fold | [5] | |

| hNav1.5 | >30,000 | >2700-fold | [5] | |

| hNav1.6 | 1,200 | ~109-fold | [5] | |

| hNav1.8 | >30,000 | >2700-fold | [5] |

Electrophysiological studies on isolated dorsal root ganglion (DRG) neurons have quantified the functional impact of this compound on nociceptor excitability.

| Parameter Measured | Condition | Value | Sample Size (n) | Reference |

| TTX-S Current Block | 30 nM this compound | 83.0 ± 2.7% | 35 | [3][4][5] |

| Action Potential Block | 30 nM this compound | Complete block in 46% of neurons | 13 | [3][5] |

| Action Potential Threshold | Control | -27.8 ± 2.0 mV | 10 | [3][5] |

| 30 nM this compound | -22.8 ± 1.6 mV (Significant Depolarization) | 10 | [3][5] | |

| Spike Amplitude | Control | 43.0 ± 3.3 mV | 10 | [3][5] |

| 30 nM this compound | 37.7 ± 3.9 mV (Significant Reduction) | 10 | [3][5] | |

| Upstroke Slope | Control | 137 ± 19 mV/ms | 10 | [3][5] |

| 30 nM this compound | 86 ± 11 mV/ms (Significant Reduction) | 10 | [3][5] |

In Vivo Efficacy

This compound has been evaluated in rodent models of pain, demonstrating target engagement and analgesic effects. A key study utilized a capsaicin-induced flare model, which measures neurogenic inflammation mediated by nociceptor activity.

| Animal Model | Treatment | Dosage (mg/kg) | Route | Area Under Curve (AUC) of Flare Response | Sample Size (n) | Reference |

| Wild-Type Mice | Vehicle | - | Oral | 4930 ± 751 | 7 | [4][8] |

| This compound | 1 | Oral | 1967 ± 472 (p < 0.05 vs. Vehicle) | 7 | [4][8] | |

| This compound | 10 | Oral | 2265 ± 382 (p < 0.05 vs. Vehicle) | 7 | [4][8] | |

| Nav1.7 Knockout Mice | This compound | 1 or 10 | Oral | No significant effect | Not specified | [4][8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol was used to assess the effect of this compound on sodium currents and action potential firing in nociceptive neurons.[3][5]

-

Neuron Preparation :

-

Dorsal root ganglia (DRG) are dissected from adult male C57Bl/6J mice.

-

Ganglia are enzymatically digested (e.g., using collagenase/dispase) and mechanically dissociated to yield a single-cell suspension.

-

Small-diameter neurons (typically <25 µm), which are predominantly nociceptors, are selected for recording.

-

-

Recording Conditions :

-

Technique : Whole-cell patch-clamp in voltage-clamp (for sodium currents) or current-clamp (for action potentials) mode.

-

External Solution (in mM) : NaCl (e.g., 140), KCl (e.g., 3), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), adjusted to physiological pH.

-

Internal (Pipette) Solution (in mM) : CsF or KCl-based solution (e.g., 140), NaCl (e.g., 10), EGTA (e.g., 1), HEPES (e.g., 10), adjusted to physiological pH.

-

Pharmacological Isolation : To isolate the tetrodotoxin-sensitive (TTX-S) current mediated primarily by Nav1.7, the Nav1.8 blocker A-803467 (1 µM) is applied.[3][5]

-

-

Voltage-Clamp Protocol :

-

Current-Clamp Protocol :

-

Neurons are held at their resting membrane potential (e.g., -70 mV).

-

Single action potentials are evoked at low frequency (e.g., 0.1 Hz) by injecting brief (e.g., 20 ms) suprathreshold current steps.[3][5]

-

After establishing a stable baseline, this compound (30 nM) is applied.

-

Changes in action potential threshold, amplitude, upstroke velocity, and firing success are recorded and analyzed.[3][5]

-

Capsaicin-Induced Flare Model in Mice

This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation, a process dependent on nociceptor activation and neuropeptide release.[4][8]

-

Animals : Adult Male C57Bl/6J Wild-Type (WT) and Nav1.7 conditional knockout (Nav1.7Nav1.8Cre) mice are used.[4]

-

Drug Administration :

-

This compound is formulated for oral administration. A typical vehicle might consist of DMSO, PEG300, Tween-80, and saline.[4]

-

Mice are orally gavaged with either vehicle or this compound (1 or 10 mg/kg) at a set time before the capsaicin (B1668287) challenge.[4][8]

-

-

Induction and Measurement of Flare :

-

A baseline image of the plantar surface of the mouse hind paw is acquired using a laser Doppler imager.

-

A solution of capsaicin (e.g., 0.1%) is injected intradermally into the paw to activate nociceptors.

-

The resulting increase in blood flow (flare), indicative of neurogenic inflammation, is measured continuously by the laser Doppler imager for a set duration (e.g., 55 minutes).[4][8]

-

-

Data Analysis :

Conclusion

This compound serves as a valuable preclinical tool compound for elucidating the multifaceted role of the Nav1.7 channel in pain signaling. Preclinical data robustly demonstrate that it is a potent and highly selective inhibitor of Nav1.7. In vitro, it effectively suppresses the electrical activity of nociceptive neurons by blocking sodium currents and inhibiting action potential generation.[3][5] In vivo, it reduces pain-related behaviors in a manner consistent with on-target Nav1.7 inhibition.[4][8] While this compound itself is not intended for clinical development, the insights gained from its use are critical for validating Nav1.7 as a therapeutic target and for guiding the development of next-generation analgesics.[9][10]

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

The Role of PF-05198007 in Elucidating Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical compound PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Through a detailed examination of its pharmacological profile, its effects in preclinical pain models, and the experimental methodologies used in its evaluation, this document illuminates the significant contribution of this compound to our understanding of the molecular mechanisms underlying pain.

Introduction: The Critical Role of Nav1.7 in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as dorsal root ganglion (DRG) and sympathetic ganglion neurons, as well as their presynaptic terminals in the dorsal horn of the spinal cord.[1][2][3] Human genetic studies have unequivocally established Nav1.7 as a key player in pain sensation. Gain-of-function mutations in SCN9A lead to debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), while loss-of-function mutations result in a congenital insensitivity to pain (CIP).[4] This genetic validation has made Nav1.7 a prime target for the development of novel analgesics.

This compound is an arylsulfonamide that has been instrumental as a preclinical tool compound to probe the specific roles of Nav1.7 in pain signaling.[1][4] It is closely related to PF-05089771, a compound that has been evaluated in clinical trials.[4][5] Both compounds are potent and selective inhibitors of Nav1.7, exhibiting a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel.[6][7] This guide will focus on the data generated using this compound and its clinical counterpart, PF-05089771, to provide a comprehensive overview of their impact on pain pathway research.

Quantitative Data: Pharmacological Profile of this compound and PF-05089771

The selectivity and potency of this compound and PF-05089771 have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data, providing a comparative view of their activity against various Nav channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound against Mouse Nav Channels

| Nav Channel Subtype | IC50 (nM) | Hill Slope |

| mNav1.7 | 5.2 | 1.1 |

| mNav1.6 | 149 | 1.5 |

| mNav1.1 | 174 | 0.7 |

Data obtained from patch-clamp recordings on recombinantly expressed mouse Nav channels.[4]

Table 2: Inhibitory Potency (IC50) of PF-05089771 against Human Nav Channels

| Nav Channel Subtype | IC50 (nM) | Selectivity vs. hNav1.7 |

| hNav1.7 | 11 | - |

| hNav1.5 | >10,000 | >909-fold |

| hNav1.8 | >10,000 | >909-fold |

Selectivity over TTX-R Nav1.5 and Nav1.8 channels was greater than 1000-fold.[6] Data obtained using PatchXpress at the unique half-inactivation voltage for each channel.

Table 3: Effect of this compound on Action Potential Parameters in Mouse Dorsal Root Ganglion (DRG) Neurons

| Parameter | Control | This compound (30 nM) | P-value |

| Action Potential Threshold | -27.8 ± 2.0 mV | -22.8 ± 1.6 mV | < 0.01 |

| Spike Amplitude | 43.0 ± 3.3 mV | 37.7 ± 3.9 mV | < 0.05 |

| Upstroke Slope | 137 ± 19 mV/ms | 86 ± 11 mV/ms | < 0.01 |

In a subset of small-diameter DRG neurons (6 out of 13), application of 30 nM this compound resulted in complete action potential failure.[4]

Table 4: In Vivo Efficacy of this compound in a Capsaicin-Induced Flare Model in Mice

| Treatment Group | Flare Response (Area Under the Curve) | P-value (vs. Vehicle) |

| Vehicle | 4930 ± 751 | - |

| This compound (1 mg/kg) | 1967 ± 472 | < 0.05 |

| This compound (10 mg/kg) | 2265 ± 382 | < 0.05 |

Oral pre-treatment with this compound significantly reduced the flare response to topical capsaicin (B1668287) in wild-type mice. This effect was absent in mice with a genetic deletion of Nav1.7 in nociceptors, confirming the on-target effect of the compound.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency and selectivity of this compound and PF-05089771 on various Nav channel subtypes and to assess the effect of this compound on the electrophysiological properties of DRG neurons.

Cell Preparation:

-

Recombinant Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the desired human or mouse Nav channel subtypes were used.

-

Primary Neurons: Dorsal root ganglia were dissected from mice and dissociated into single cells using enzymatic digestion followed by mechanical trituration. Small-diameter neurons, which are predominantly nociceptors, were identified for recording.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocol for IC50 Determination:

-

Cells were clamped at a holding potential of -120 mV.

-

To assess the effect on the inactivated state, a conditioning prepulse to the empirically determined half-inactivation voltage for each cell was applied prior to the test pulse.

-

Sodium currents were elicited by a depolarizing test pulse to 0 mV.

-

A concentration-response curve was generated by applying increasing concentrations of the test compound.

-

IC50 values were calculated by fitting the data to a Hill equation.

Current-Clamp Protocol for Action Potential Analysis:

-

DRG neurons were held at their resting membrane potential.

-

Action potentials were evoked by injecting depolarizing current steps of increasing amplitude.

-

Parameters such as action potential threshold, amplitude, and upstroke slope were measured before and after the application of this compound.

Capsaicin-Induced Flare Model

Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.

Animals: Wild-type and Nav1.7 conditional knockout mice (Nav1.7Nav1.8Cre) were used.

Procedure:

-

Mice were orally administered with vehicle or this compound (1 or 10 mg/kg).

-

After a predetermined pre-treatment time, a solution of capsaicin was applied topically to the plantar surface of the hind paw.

-

Skin blood flow, as an index of the flare response, was measured using a laser Doppler imager before and for a period after capsaicin application.

-

The total flare response was quantified as the area under the curve of blood flow over time.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures used to characterize it.

Caption: Role of Nav1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the electrophysiological evaluation of this compound.

Caption: Experimental workflow for the in vivo assessment of this compound in the capsaicin-induced flare model.

Conclusion: this compound as a Foundational Tool in Pain Research

The selective Nav1.7 inhibitor this compound has been an invaluable pharmacological tool for dissecting the intricate role of this channel in pain pathways. The data clearly demonstrate that this compound potently and selectively blocks Nav1.7, leading to a significant impact on nociceptor excitability. Specifically, it raises the threshold for action potential firing and, in some cases, completely abolishes it.[4] Furthermore, in vivo studies with this compound have confirmed that Nav1.7 is a critical component in neurogenic inflammation.[8]

While the clinical development of Nav1.7 inhibitors, including the related compound PF-05089771, has faced challenges, the preclinical research enabled by this compound has profoundly advanced our understanding of the molecular basis of pain.[6] These studies have solidified Nav1.7's position as a key transducer of noxious stimuli and have provided a solid foundation for the continued pursuit of novel and more effective analgesic therapies targeting this critical ion channel. The detailed data and protocols presented in this guide serve as a comprehensive resource for researchers in the field, facilitating ongoing efforts to translate our understanding of Nav1.7 biology into meaningful clinical outcomes for patients suffering from chronic pain.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of PF-05198007: A Selective NaV1.7 Inhibitor for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain research, largely due to human genetic studies linking loss-of-function mutations in the SCN9A gene to congenital insensitivity to pain, and gain-of-function mutations to chronic pain syndromes. This has spurred the development of selective NaV1.7 inhibitors as potential non-opioid analgesics. PF-05198007 is a potent and selective arylsulfonamide inhibitor of the NaV1.7 channel, developed as a preclinical research tool to investigate the role of NaV1.7 in nociception. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound.

Discovery and Synthesis

This compound, with the chemical name 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide, was developed by Pfizer Worldwide Research & Development through an iterative structure-activity relationship (SAR)-based refinement of a series of novel arylsulfonamide NaV channel inhibitors. It is a structurally related preclinical tool compound to PF-05089771, a clinical candidate. The synthesis of this compound was carried out by Worldwide Medical Chemistry, Pfizer Worldwide Research & Development.

Mechanism of Action

This compound is a potent and selective inhibitor of the NaV1.7 channel. It demonstrates high potency and a significant degree of selectivity for the NaV1.7 subtype over other NaV channel subtypes. This selectivity is achieved through a distinct drug-channel interaction compared to traditional non-selective pore-blocking local anesthetics. This compound preferentially binds to the inactivated state of the NaV1.7 channel, stabilizing it in a non-conducting conformation.

The inhibition of NaV1.7 by this compound has been shown to have a profound effect on the electrogenesis of nociceptors. In small-diameter dorsal root ganglion (DRG) neurons, where NaV1.7 is the predominant functional TTX-sensitive sodium channel, this compound blocks a significant portion of the TTX-sensitive sodium current. This leads to an increase in the action potential threshold (rheobase), a reduction in the action potential amplitude and upstroke slope, and in some cases, complete action potential failure. These findings underscore the fundamental role of NaV1.7 in initiating and shaping the nociceptor action potential.

Signaling Pathway

Caption: NaV1.7 Signaling Pathway in Nociception and Inhibition by this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized using whole-cell patch-clamp electrophysiology on heterologously expressed mouse NaV channels.

| Channel | IC50 (nM) | Hill Slope |

| mNaV1.7 | 5.2 | 1.1 |

| mNaV1.6 | 149 | 1.5 |

| mNaV1.1 | 174 | 0.7 |

| Table 1: In vitro potency of this compound against mouse NaV channels. |

In native neurons, this compound (30 nM) was found to block on average 83.0 ± 2.7% of the total tetrodotoxin-sensitive (TTX-S) current in small-diameter mouse DRG neurons.

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in a capsaicin-induced flare model in mice, a well-established assay of peripheral neurogenic inflammation.

| Treatment | Dose (mg/kg, oral) | Flare Response (AUC) | % Inhibition |

| Vehicle | - | 4930 ± 751 | - |

| This compound | 1 | 1967 ± 472 | 60.1% |

| This compound | 10 | 2265 ± 382 | 54.1% |

| Table 2: Effect of this compound on capsaicin-induced flare response in wild-type mice. |

Oral administration of this compound significantly reduced the flare response to topical capsaicin (B1668287) application in wild-type mice. This effect was absent in mice with a nociceptor-specific deletion of NaV1.7, confirming that the anti-inflammatory effect of this compound is mediated through the blockade of NaV1.7.

Furthermore, electrophysiological studies in small-diameter mouse DRG neurons revealed the following effects of this compound:

| Parameter | Control | This compound (30 nM) |

| Rheobase (pA) | 173 ± 37 | 239 ± 47 |

| Action Potential Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 |

| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 |

| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 |

| Table 3: Electrophysiological effects of this compound on small-diameter mouse DRG neurons. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Cell Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing mouse NaV subtypes were commercially obtained.

-

Dorsal root ganglia (DRG) were dissected from adult male C57Bl/6J mice and dissociated into single cells using enzymatic digestion.

Recording Conditions:

-

Whole-cell patch-clamp recordings were performed at room temperature.

-

The external solution contained (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The internal solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

For recording TTX-S currents in DRG neurons, the NaV1.8 blocker A-803467 (1 µM) was included in the external solution.

Voltage-Clamp Protocol:

-

Cells were held at a holding potential of -120 mV.

-

To assess the potency of this compound, concentration-response curves were generated by applying the compound at various concentrations while eliciting sodium currents with a depolarizing step to 0 mV.

Current-Clamp Protocol:

-

Single action potentials were evoked from a holding potential of -70 mV by injecting 20 ms (B15284909) current steps of increasing amplitude to determine the rheobase.

-

To assess the effect on the action potential waveform, single action potentials were evoked at 10-second intervals with a 20 ms current step at approximately 1.3 times the rheobase.

Capsaicin-Induced Flare Model

Animals:

-

Adult male C57Bl/6J wild-type mice were used.

Procedure:

-

Mice were orally dosed with vehicle or this compound (1 or 10 mg/kg).

-

One hour and 15 minutes post-dosing, mice were anesthetized with isoflurane.

-

A baseline laser Doppler flowmetry scan of a 1.6 cm² area on the flank was recorded for 35 minutes.

-

A 12 mm polypropylene-coated aluminum Finn chamber containing 50 µl of 0.1% capsaicin in 100% ethanol (B145695) was applied to the center of the scanned area for 10 minutes.

-

After chamber removal, laser Doppler flowmetry scans were recorded for an additional 55 minutes.

Data Analysis:

-

The flare response was quantified as the area under the curve (AUC) of the blood flow over time, following the removal of the capsaicin chamber.

Experimental Workflow

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a valuable preclinical research tool that has significantly contributed to our understanding of the role of NaV1.7 in pain signaling. Its high potency and selectivity for NaV1.7 have enabled researchers to dissect the specific contribution of this channel to nociceptor excitability and neurogenic inflammation. The data generated using this compound provides a strong rationale for the continued development of selective NaV1.7 inhibitors as a novel class of analgesics for the treatment of chronic pain.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel subtype 1.7 (Nav1.7) has emerged as a critical target in the development of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) to congenital insensitivity to pain.[1] PF-05198007 is a potent, orally active arylsulfonamide inhibitor of Nav1.7 that has been utilized as a preclinical tool compound to investigate the role of this channel in nociception.[1] A comprehensive understanding of its selectivity profile is paramount for interpreting experimental results and guiding further drug discovery efforts. This technical guide provides an in-depth analysis of this compound's selectivity for Nav1.7 over other sodium channel subtypes, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Quantitative Selectivity Data

The inhibitory activity of this compound and its surrogate, PF-05089771, has been quantified using electrophysiological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various sodium channel subtypes.

Table 1: Inhibitory Potency of this compound against Mouse Nav Subtypes

| Subtype | IC50 (nM) | Hill Slope |

| mNav1.7 | 5.2 | 1.1 |

| mNav1.6 | 149 | 1.5 |

| mNav1.1 | 174 | 0.7 |

Data sourced from patch clamp experiments on recombinantly expressed mouse sodium channels.[1]

Table 2: Inhibitory Potency of PF-05089771 against Human Nav Subtypes

| Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |

| hNav1.7 | 11 | 1 |

| hNav1.1 | 850 | ~77 |

| hNav1.2 | 110 | ~10 |

| hNav1.3 | 11,000 | ~1000 |

| hNav1.4 | 10,000 | ~909 |

| hNav1.5 | >10,000 | >909 |

| hNav1.6 | 160 | ~15 |

| hNav1.8 | >10,000 | >909 |

Data reflects inhibition of the partially inactivated state of the channels and is compiled from multiple sources.[1]

Experimental Protocols

The determination of Nav channel inhibition by this compound and related compounds is primarily achieved through whole-cell patch-clamp electrophysiology.

Cell Line Preparation and Maintenance

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the desired human or mouse voltage-gated sodium channel subtype (e.g., hNav1.7, hNav1.1, etc.) are utilized.[1]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the sodium channels in the cell membrane.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The pipette tips are fire-polished to ensure a smooth surface for forming a high-resistance seal with the cell membrane.

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.

-

-

Recording Procedure:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A micropipette filled with the internal solution is mounted on a micromanipulator.

-

Positive pressure is applied to the pipette as it is lowered towards a target cell.

-

Upon gentle contact with the cell membrane, the positive pressure is released, and light suction is applied to form a high-resistance "giga-seal" (≥1 GΩ).

-

A brief pulse of stronger suction is then applied to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration. This allows for electrical access to the cell's interior.

-

-

Voltage Protocols for Assessing State-Dependent Inhibition:

-